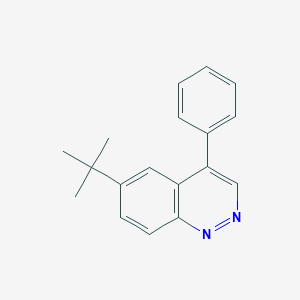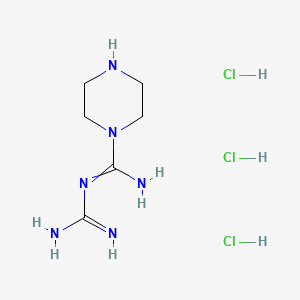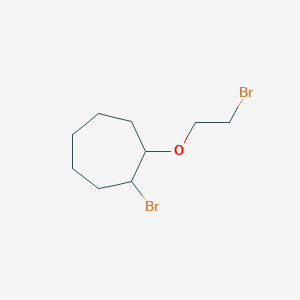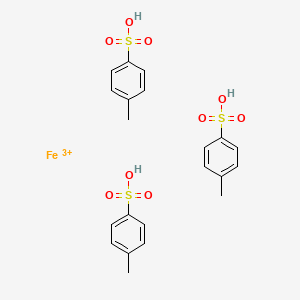
Iron(3+);4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+);4-methylbenzenesulfonic acid, also known as iron(III) p-toluenesulfonate, is a coordination compound where iron is in the +3 oxidation state and is complexed with 4-methylbenzenesulfonic acid. This compound is known for its applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);4-methylbenzenesulfonic acid typically involves the reaction of iron(III) salts with 4-methylbenzenesulfonic acid. One common method is to dissolve iron(III) chloride in water and then add 4-methylbenzenesulfonic acid. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is often purified using techniques such as crystallization and drying under reduced pressure to ensure high purity .
化学反応の分析
Types of Reactions
Iron(3+);4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II).
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other bases can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce various substituted benzenesulfonic acid derivatives .
科学的研究の応用
Iron(3+);4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acids.
Medicine: Research has explored its use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which iron(3+);4-methylbenzenesulfonic acid exerts its effects involves the interaction of the iron(III) center with various molecular targets. In catalytic applications, the iron(III) center can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can interact with cellular components, influencing processes such as enzyme activity and gene expression .
類似化合物との比較
Similar Compounds
Iron(III) chloride: Another iron(III) compound used in various chemical reactions.
4-methylbenzenesulfonic acid: The parent compound without the iron(III) center.
Iron(III) sulfate: A similar iron(III) compound with different anionic ligands.
Uniqueness
Iron(3+);4-methylbenzenesulfonic acid is unique due to the combination of the iron(III) center and the 4-methylbenzenesulfonic acid ligand. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased catalytic activity in certain reactions .
特性
分子式 |
C21H24FeO9S3+3 |
|---|---|
分子量 |
572.5 g/mol |
IUPAC名 |
iron(3+);4-methylbenzenesulfonic acid |
InChI |
InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3 |
InChIキー |
FYMCOOOLDFPFPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


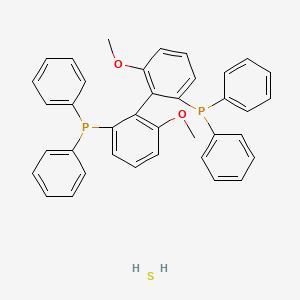
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)

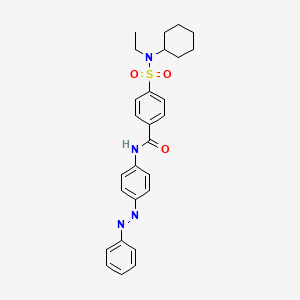

![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
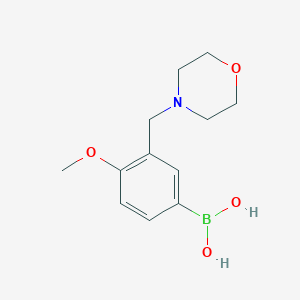
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)
